molecular formula C14H16N2O2S B14892638 Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate

Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate

Cat. No.: B14892638
M. Wt: 276.36 g/mol
InChI Key: WDGWOYRDNVIXFN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate is a thiazole derivative featuring a benzylamino substituent at the 2-position of the thiazole ring and an ethyl acetate group at the 4-position. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their five-membered ring, widely recognized for their pharmacological relevance, including antimicrobial, antifungal, and anti-inflammatory activities .

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

ethyl 2-[2-(benzylamino)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H16N2O2S/c1-2-18-13(17)8-12-10-19-14(16-12)15-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,16)

InChI Key

WDGWOYRDNVIXFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate typically involves the reaction of ethyl 2-aminothiazole-4-acetate with benzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and benzylamino group play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Key Observations :

  • Hydrogen Bonding: The secondary amine in benzylamino can act as a hydrogen bond donor, unlike the formylamino group (acceptor) or methoxyphenyl (non-donor), influencing target binding .
  • Synthetic Flexibility: The primary amino group in Ethyl 2-(2-aminothiazol-4-yl)acetate allows for diverse derivatization, while the benzylamino group may require protection/deprotection strategies during synthesis .

Physicochemical and Structural Data

  • Crystallography: Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate derivatives () exhibit planar thiazole rings and intermolecular hydrogen bonding (N–H⋯O/N), stabilizing crystal lattices. The benzylamino group may introduce torsional strain but enhance π-π stacking with aromatic residues .
  • Solubility: Methoxyphenyl and amino substituents improve aqueous solubility compared to benzylamino, which is more hydrophobic .

Biological Activity

Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate is a thiazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. Thiazole compounds are known for their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting relevant research findings, structure-activity relationships (SAR), and potential clinical implications.

Chemical Structure and Properties

This compound features a thiazole ring, which is pivotal for its biological activity. The presence of the benzylamino group enhances its interaction with biological targets. The molecular structure can be represented as follows:

C13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

Anticancer Activity

Research has shown that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For this compound, studies indicate promising anticancer properties with IC50 values comparable to standard chemotherapeutic agents.

Compound Cell Line IC50 (µM)
This compoundA431 (skin cancer)<10
This compoundU251 (glioblastoma)<15

The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation through modulation of key signaling pathways such as Bcl-2 and caspases .

Antibacterial Activity

This compound has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial properties.

Bacterial Strain MIC (µM)
Staphylococcus aureus12.5
Escherichia coli25
Bacillus subtilis15

The compound's antibacterial mechanism is believed to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Antifungal Activity

In addition to antibacterial properties, this compound exhibits antifungal activity against common fungal strains. The MIC values are as follows:

Fungal Strain MIC (µM)
Candida albicans20
Aspergillus niger30

The antifungal effects may be attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .

Anti-inflammatory Activity

Studies have also explored the anti-inflammatory potential of this compound. In vitro assays revealed that the compound significantly reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thiazole Ring : Essential for anticancer and antimicrobial activities.
  • Benzylamino Group : Enhances binding affinity to biological targets.
  • Ethoxy Group : Influences solubility and bioavailability.

Modifications in these functional groups may lead to improved potency and selectivity against various biological targets.

Case Studies

Several studies have highlighted the therapeutic potential of thiazole derivatives similar to this compound:

  • Antitumor Activity : A study demonstrated that a related thiazole compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further exploration in oncology .
  • Antimicrobial Efficacy : Another investigation reported that thiazole derivatives showed enhanced activity against resistant bacterial strains, indicating their potential role in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate?

  • Methodological Answer : A common route involves refluxing benzothioamide derivatives (e.g., 4-methyl-benzothioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol for 1 hour. Post-reaction, the product is isolated via ether extraction and dried over anhydrous sodium sulfate. This method yields spectral data (¹H NMR, IR) and microanalysis within 0.4% of theoretical values for validation . Alternative approaches include alkylation of thiazole precursors with ethyl bromoacetate under reflux in acetone with potassium carbonate, monitored by TLC (hexane:ethyl acetate, 1:2) .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Characterization combines spectroscopic techniques (¹H NMR, IR) and elemental microanalysis. For example, ¹H NMR in CDCl₃ reveals signals corresponding to the thiazole ring (δ ~6.6–7.8 ppm), ester groups (δ ~1.2–4.2 ppm), and benzylamino protons (δ ~3.7–4.5 ppm). Mass spectrometry (EI) confirms molecular ion peaks (e.g., m/z 571.1 for Cl-substituted analogs) . Microanalysis ensures C, H, N, and S content aligns with theoretical values .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : After synthesis, crude products are often extracted with ethyl acetate or diethyl ether, followed by filtration over anhydrous sodium sulfate. Rotary evaporation removes solvents, and impurities are eliminated via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during derivatization of this compound?

  • Methodological Answer : Chiral resolution is achieved using enantiopure amines (e.g., (S)-(-)-1-phenylethylamine) to form diastereomeric salts. For instance, reacting racemic intermediates with chiral amines in ethyl acetate at -15°C followed by selective crystallization yields enantiomerically pure products. Confirmation is done via chiral HPLC or X-ray crystallography .

Q. What strategies resolve contradictions in spectroscopic or biological activity data?

  • Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from rotamers or impurities. Techniques include variable-temperature NMR or 2D-COSY to identify coupling patterns. For biological data inconsistencies (e.g., antifungal activity vs. docking predictions), validate assays with positive controls and re-evaluate docking parameters (e.g., force fields, solvation models) .

Q. How is the compound optimized for biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Modify the benzylamino or thiazole substituents systematically. For example, introducing electron-withdrawing groups (e.g., -CF₃) at the benzyl position enhances antifungal activity. Biological evaluation involves minimum inhibitory concentration (MIC) assays against Candida spp., paired with molecular docking to identify key interactions (e.g., with fungal cytochrome P450) .

Q. What advanced analytical methods validate its interaction with biological targets?

  • Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding affinity to target proteins (e.g., glucokinase). X-ray crystallography (resolution ~1.1–1.4 Å) resolves binding modes, as seen in SARS-CoV-2 nsp1 protein studies with thiazole derivatives . Surface plasmon resonance (SPR) provides kinetic data (e.g., kon/koff) for lead optimization .

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